![molecular formula C11H13N3O B1467494 [1-(2-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 1248365-44-7](/img/structure/B1467494.png)
[1-(2-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanol
描述
[1-(2-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanol: is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an ethylphenyl group attached to the triazole ring, along with a methanol group. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanol typically involves a multi-step process. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring. The reaction conditions usually include the use of a copper catalyst, such as copper sulfate, and a reducing agent like sodium ascorbate, in a solvent like water or a mixture of water and an organic solvent .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be employed to minimize the environmental impact .
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the methanol group can be oxidized to form an aldehyde or a carboxylic acid.
Reduction: Reduction reactions can convert the triazole ring to a dihydrotriazole or a fully saturated triazoline.
Substitution: The compound can participate in substitution reactions, where the hydrogen atoms on the triazole ring can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents).
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydrotriazoles or triazolines.
Substitution: Formation of various substituted triazoles with different functional groups.
科学研究应用
Chemistry: In chemistry, [1-(2-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanol is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Triazoles are known for their antimicrobial, antifungal, and anticancer properties, and this compound may exhibit similar activities.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Triazole derivatives are often used in the development of drugs targeting various diseases, including infections and cancer.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of a wide range of products.
作用机制
The mechanism of action of [1-(2-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanol is not fully understood, but it is believed to involve interactions with specific molecular targets. Triazoles are known to inhibit enzymes by binding to their active sites, thereby blocking their activity. This compound may interact with enzymes involved in critical biological pathways, leading to its observed biological effects .
相似化合物的比较
[1-(2-phenylethynyl)-1H-indol-2-yl]methanol: This compound is structurally similar and has been studied for its potential as a cholinesterase inhibitor.
[1-(2-fluoro-6-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanol: Another triazole derivative with potential biological activities.
Uniqueness: The uniqueness of [1-(2-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanol lies in its specific substitution pattern on the triazole ring. The presence of the ethylphenyl group may confer distinct biological and chemical properties compared to other triazole derivatives. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for further research and development.
属性
IUPAC Name |
[1-(2-ethylphenyl)triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-2-9-5-3-4-6-11(9)14-7-10(8-15)12-13-14/h3-7,15H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXTSWURIHKCQRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C=C(N=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{1-[(4-bromophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467411.png)

![{1-[(3-fluoro-4-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467415.png)
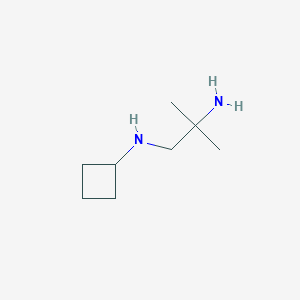
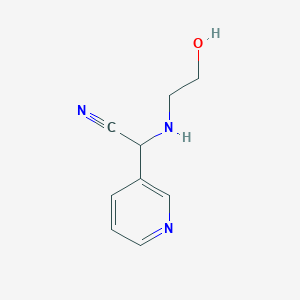
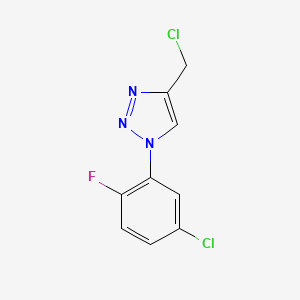
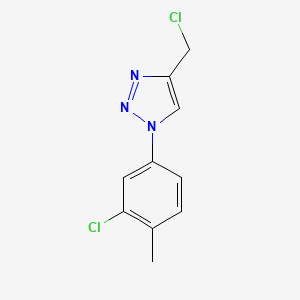
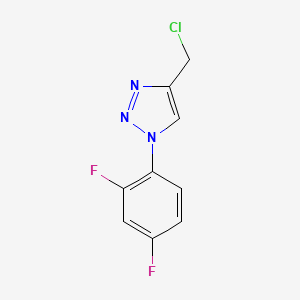
![2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-N-phenylacetamide](/img/structure/B1467423.png)
![{1-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467424.png)
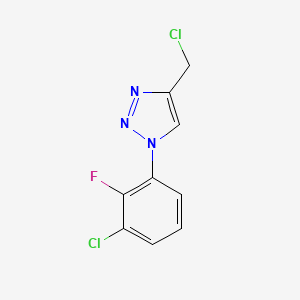

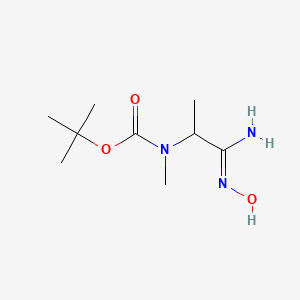
![[1-(cyclopentylmethyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467433.png)
